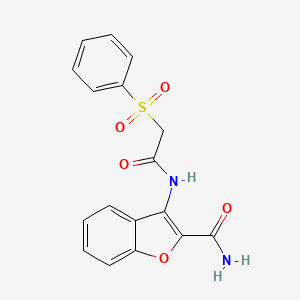![molecular formula C12H22ClFN2O2 B2473670 Tert-butil (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahidro-1H-ciclopenta[c]pirrol-2-carboxilato; clorhidrato CAS No. 2378489-98-4](/img/structure/B2473670.png)
Tert-butil (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahidro-1H-ciclopenta[c]pirrol-2-carboxilato; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Employing electrophilic fluorination.
Using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of Tert-butyl Group:
Utilizing tert-butyl esterification.
This step involves tert-butyl chloroformate in the presence of a base like triethylamine.
Amidation Reaction:
Incorporation of the amino group through amidation, facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For large-scale production, optimization of reaction conditions is essential:
Utilizing continuous flow reactors for better heat and mass transfer.
Adopting greener solvents and reagents to improve the sustainability of the process.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Synthesis:
Used as a building block for more complex organic compounds.
Its unique structure offers versatile modification possibilities.
Biology
Biochemical Probes:
Utilized to study enzyme interactions due to its stability and unique functional groups.
Medicine
Drug Development:
Potential precursor for pharmaceutical compounds.
May exhibit bioactivity that can be exploited for therapeutic purposes.
Industry
Material Science:
As a precursor for the synthesis of polymers or other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride involves multiple steps:
Formation of Cyclopentapyrrole Core:
Starting with a suitable precursor, such as a substituted pyrrole.
Cyclization using a cyclization agent like triphosgene.
Specific reaction conditions include a temperature range of 50-70°C, under an inert atmosphere.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation Reactions:
Can be oxidized by agents such as hydrogen peroxide, forming N-oxides or related oxidized products.
Reduction Reactions:
Reduced using reducing agents like lithium aluminum hydride, which may remove or modify functional groups.
Substitution Reactions:
Undergoes nucleophilic substitution, especially at the fluorine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild heating.
Reduction: Lithium aluminum hydride in dry ether, at room temperature.
Substitution: Sodium methoxide in methanol, under reflux.
Major Products
From Oxidation: N-oxides or other oxidized derivatives.
From Reduction: Simplified or modified amino derivatives.
From Substitution: Substituted fluorine derivatives.
Mecanismo De Acción
Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride exerts its effects through its functional groups:
Molecular Targets: Interacts with enzymes or receptors through its amino and fluoro groups.
Pathways Involved: May participate in signal transduction or metabolic pathways, modifying biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3aR,6aS)-6a-amino-3a-chloro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Tert-butyl (3aR,6aS)-6a-amino-3a-bromo-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Uniqueness
Fluorine Substitution:
Fluorine enhances the compound's stability and reactivity compared to other halogen-substituted analogs.
Functional Group Positioning:
The specific spatial arrangement of its functional groups confers unique biochemical properties.
Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride truly stands out due to its distinct structure and versatile applications across various fields.
Propiedades
IUPAC Name |
tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2.ClH/c1-10(2,3)17-9(16)15-7-11(13)5-4-6-12(11,14)8-15;/h4-8,14H2,1-3H3;1H/t11-,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCVIHSFBUKNZ-LYCTWNKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CCC[C@]2(C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)





![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)
![3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2473603.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2473604.png)



